molecular formula C10H10BrNO B1504537 5-Bromo-2-isopropyl-1,3-benzoxazole CAS No. 915921-35-6

5-Bromo-2-isopropyl-1,3-benzoxazole

Cat. No.: B1504537
CAS No.: 915921-35-6
M. Wt: 240.1 g/mol
InChI Key: JEWWNROYPLFJMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzoxazoles can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .


Chemical Reactions Analysis

Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Scientific Research Applications

Antitumor Activities

Research indicates that benzoxazole derivatives exhibit significant antitumor activities. Specifically, compounds with a benzoxazole moiety have been synthesized and evaluated against various cancer cell lines, including breast cancer, ovarian, lung, and renal cell lines. These compounds demonstrate potent inhibitory activity and serve as a basis for further investigation into their mechanism of action and potential as cancer therapeutics (Shi et al., 1996).

Synthesis Techniques

Innovative synthesis techniques for benzoxazole and related compounds are a significant area of research. For example, the ligand-free copper-catalyzed synthesis of substituted benzoxazoles has been developed, utilizing copper(II) oxide nanoparticles. This method is notable for its simplicity, efficiency, and the ability to recycle the catalyst without loss of activity, highlighting its potential for environmentally friendly and cost-effective organic synthesis (Saha et al., 2009).

Mechanistic Insights

Studies also focus on understanding the mechanisms behind the reactivity of benzoxazole compounds. For instance, research into the Pd-catalyzed direct arylation of benzoxazoles has provided mechanistic insights, proposing that the key step involves the generation of isocyanophenolate. Such studies are crucial for developing more efficient synthesis methods and for the design of new benzoxazole derivatives with enhanced properties (Sánchez & Zhuravlev, 2007).

Anti-Inflammatory Properties

The anti-inflammatory potential of benzoxazole derivatives has been identified, with some compounds found to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammation process. This discovery opens the door to developing new anti-inflammatory drugs that could offer an alternative to current nonsteroidal anti-inflammatory drugs (NSAIDs), potentially with fewer side effects (Seth et al., 2014).

Fluorescent Probe Development

Benzoxazole derivatives are being explored for their potential in developing fluorescent probes. These compounds can interact with specific molecules, emitting fluorescence in response, which can be utilized in various scientific and medical applications, such as sensing specific compounds or biological imaging (Lee et al., 2004).

Future Directions

Benzoxazoles have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future directions of 5-Bromo-2-isopropyl-1,3-benzoxazole could potentially involve further exploration of its pharmacological activities and applications in drug discovery.

Mechanism of Action

Target of Action

5-Bromo-2-isopropyl-1,3-benzoxazole, a derivative of benzoxazole, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Mode of Action

The planar benzene ring of this compound can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions lead to changes in the function of the target molecules, thereby affecting the progression of the disease.

Biochemical Pathways

Benzoxazole derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of cancer formation and proliferation . The interaction of this compound with these targets can affect the associated biochemical pathways and their downstream effects.

Pharmacokinetics

The benzoxazole scaffold is known to be present in a wide range of pharmaceuticals , suggesting that it may have favorable ADME properties

Result of Action

The result of the action of this compound can be seen in its antimicrobial and anticancer activities. Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial and anticancer properties. For instance, certain benzoxazole compounds have shown significant antimicrobial activity against various bacterial and fungal strains . Moreover, some compounds have demonstrated potent anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups in benzoxazole compounds has been found to improve their antimicrobial activity against certain bacterial and fungal species . .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-isopropyl-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger . The interactions between this compound and these microorganisms involve inhibition of essential enzymes and disruption of cellular processes, leading to the inhibition of microbial growth.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . The compound’s effects on cellular metabolism include alterations in metabolic flux and changes in metabolite levels, which can affect overall cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, which are essential enzymes involved in DNA replication and repair . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including continued inhibition of microbial growth and persistent anticancer activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . The compound’s distribution within different cellular compartments can determine its efficacy in targeting specific cellular processes and pathways.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with target biomolecules and exert its effects on cellular processes.

Properties

IUPAC Name

5-bromo-2-propan-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWWNROYPLFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650828
Record name 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-35-6
Record name 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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